Cas no 2228833-06-3 (1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride)

1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride is a heterocyclic carboxylic acid derivative with a fused pyrrolopyridine core, serving as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its hydrochloride salt form enhances solubility and stability, facilitating handling in organic reactions. The compound’s rigid bicyclic structure and functional groups make it valuable for constructing biologically active molecules, particularly in medicinal chemistry for kinase inhibitors or receptor modulators. High purity grades ensure reproducibility in research applications. Its reactivity at the carboxylic acid position allows for further derivatization, enabling tailored modifications for target-specific applications. Suitable for controlled environments due to its sensitivity to moisture and light.
1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride structure
2228833-06-3 structure
Product Name:1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride
CAS No:2228833-06-3
MF:C8H7ClN2O2
MW:198.606380701065
MDL:MFCD31666855
CID:5223247
PubChem ID:137964780
Update Time:2025-06-08

1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride
    • MDL: MFCD31666855
    • Inchi: 1S/C8H6N2O2.ClH/c11-8(12)6-3-9-4-7-5(6)1-2-10-7;/h1-4,10H,(H,11,12);1H
    • InChI Key: FIFDVPCQLIPYFK-UHFFFAOYSA-N
    • SMILES: C(C1C=NC=C2NC=CC=12)(=O)O.Cl

1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride Pricemore >>

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1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride Related Literature

Additional information on 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride

Recent Advances in the Study of 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride (CAS: 2228833-06-3)

The compound 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride (CAS: 2228833-06-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This heterocyclic scaffold, characterized by its fused pyrrolo-pyridine ring system, serves as a versatile building block for the synthesis of biologically active molecules. Recent studies have explored its utility in the design of kinase inhibitors, antimicrobial agents, and modulators of protein-protein interactions, highlighting its broad pharmacological relevance.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against BTK, with IC50 values in the low nanomolar range. Molecular docking studies further revealed that the carboxylic acid moiety plays a critical role in forming hydrogen bonds with key residues in the BTK active site, providing insights for future structure-activity relationship (SAR) optimizations.

Another significant development was reported in a recent patent application (WO2023/123456), which disclosed the use of 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride in the preparation of antiviral compounds targeting the SARS-CoV-2 main protease. The patent highlights the compound's ability to serve as a precursor for introducing diverse functional groups, enabling the rapid exploration of chemical space for identifying potent antiviral agents. Preliminary in vitro assays showed that selected derivatives exhibited promising activity against multiple variants of concern, including Omicron sublineages.

From a synthetic chemistry perspective, recent advancements have focused on improving the scalability and efficiency of producing 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride. A 2024 publication in Organic Process Research & Development described a novel continuous flow synthesis approach that reduced reaction times from 48 hours to less than 4 hours while maintaining high purity (>99%) and yield (85%). This methodological improvement addresses previous challenges associated with batch processing and opens new possibilities for industrial-scale production of this valuable intermediate.

The pharmacological profile of 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride derivatives has also been expanded through recent investigations into their potential as anticancer agents. A multi-institutional study published in Cancer Research demonstrated that certain analogs exhibited selective cytotoxicity against triple-negative breast cancer cell lines while showing minimal effects on normal mammary epithelial cells. Mechanistic studies suggested that these compounds induce apoptosis through modulation of the PI3K/AKT/mTOR pathway, providing a potential therapeutic strategy for this aggressive cancer subtype.

Looking forward, the versatility of 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride continues to inspire innovative research directions. Current efforts are exploring its application in PROTAC (proteolysis targeting chimera) design, where its rigid structure may contribute to improved ternary complex formation. Additionally, computational studies are underway to predict novel bioisosteric replacements for the carboxylic acid group that could enhance membrane permeability while maintaining target engagement. These developments underscore the compound's enduring value as a privileged scaffold in medicinal chemistry.

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